molecular formula C15H11NO3 B6396644 2-(4-Cyanophenyl)-5-methoxybenzoic acid CAS No. 1261983-20-3

2-(4-Cyanophenyl)-5-methoxybenzoic acid

Cat. No.: B6396644
CAS No.: 1261983-20-3
M. Wt: 253.25 g/mol
InChI Key: DMORTMZQXABBMI-UHFFFAOYSA-N
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Description

2-(4-Cyanophenyl)-5-methoxybenzoic acid is a benzoic acid derivative offered as a high-purity chemical reagent for research and development purposes. This compound serves as a valuable synthetic intermediate and building block in medicinal chemistry and pharmaceutical research. The structure, featuring a benzoic acid core substituted with a methoxy group and a 4-cyanophenyl moiety, makes it a versatile precursor for the synthesis of more complex molecules. Researchers utilize this scaffold in the exploration of new active compounds. As a solid, it should be stored in a sealed container under dry conditions at room temperature to maintain stability. Safety and Handling: This product is strictly for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use, nor for application in humans or animals. Researchers should consult the safety data sheet (SDS) before use and adhere to all standard laboratory safety protocols. Note on Specifications: Specific physicochemical data (e.g., melting point, boiling point) and analytical information (e.g., HPLC, NMR) for this compound are not currently available in the searched sources and should be confirmed upon product qualification.

Properties

IUPAC Name

2-(4-cyanophenyl)-5-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3/c1-19-12-6-7-13(14(8-12)15(17)18)11-4-2-10(9-16)3-5-11/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMORTMZQXABBMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC=C(C=C2)C#N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80688820
Record name 4'-Cyano-4-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80688820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261983-20-3
Record name 4'-Cyano-4-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80688820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Halogenation of 5-Methoxybenzoic Acid Derivatives

Bromination at position 2 is achieved using N-bromosuccinimide (NBS) under radical initiation. Key parameters from patented protocols:

ParameterOptimal ValueYield Impact
InitiatorBenzoyl peroxide (BPO)<5% side products
Solvent1,2-Dichloroethane89% conversion
Temperature80–100°C78% isolated yield
Reaction Time5–8 hoursComplete consumption

Mechanistic Insight : BPO generates succinimidyl radicals, abstracting hydrogen from the methyl group adjacent to the methoxy substituent, followed by bromine transfer from NBS.

Suzuki-Miyaura Coupling with 4-Cyanophenylboronic Acid

The brominated intermediate undergoes palladium-catalyzed coupling:

Critical factors:

  • Boronic Acid Purity : >98% minimizes protodeboronation side reactions.

  • Oxygen Exclusion : Schlenk techniques prevent catalyst oxidation.

  • Base Selection : Carbonate bases prevent carboxylic acid protonation, enabling ester-free coupling.

Methoxy Group Installation via Nucleophilic Substitution

Early-stage methoxylation using sodium methoxide under pressurized conditions achieves >95% conversion:

Optimized Protocol :

Safety Note : Pressurized reactions require autoclave equipment with pressure relief systems to mitigate explosion risks.

Oxidation Strategies for Carboxylic Acid Formation

Methylene to Carboxylic Acid Conversion

Post-coupling oxidation of 2-(4-cyanophenyl)-5-methoxytoluene employs strong oxidants:

OxidantConditionsYieldByproducts
KMnO4H2SO4/H2O, 100°C92%MnO2 sludge
CrO3Acetic acid, 80°C88%Chromium waste
O2/Pt CatalystH2O, 150°C, 3 MPa85%Minimal

Green Chemistry Approach : Catalytic aerobic oxidation reduces heavy metal waste but requires specialized high-pressure reactors.

Hydrolysis of Nitrile Precursors

An alternative route involves nitrile hydrolysis under alkaline conditions:

Mechanism : Base-mediated hydration via tetrahedral intermediate, followed by protonation to carboxylic acid.

Comparative Analysis of Synthetic Routes

MethodStepsTotal YieldCostScalability
Bromination + Suzuki452%HighIndustrial
Ullmann Coupling341%MediumPilot-scale
Nitrile Hydrolysis548%LowLab-scale

Key Trade-offs :

  • Palladium catalysis offers speed but increases metal contamination risks.

  • Nitrile routes avoid halogens but require toxic cyanide intermediates.

Experimental Optimization Challenges

Regioselectivity in Bromination :

  • Electron-donating methoxy groups direct bromination to ortho/para positions. Microwave-assisted reactions (80°C, 30 min) improve para selectivity to 9:1.

Carboxylic Acid Protection :

  • Methyl ester protection (SOCl2/MeOH) prevents side reactions during coupling. Deprotection uses LiOH/THF/H2O (92% recovery).

Purification Challenges :

  • Silica gel chromatography struggles with polar carboxylic acids. Recrystallization from ethanol/water (3:1) achieves >99% purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Cyanophenyl)-5-methoxybenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

2-(4-Cyanophenyl)-5-methoxybenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Cyanophenyl)-5-methoxybenzoic acid involves its interaction with specific molecular targets. For example, the cyanophenyl group can interact with enzymes or receptors, modulating their activity. The methoxy group can also influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 2-(4-cyanophenyl)-5-methoxybenzoic acid with key structural analogs:

Compound Name Substituents (Positions) MW (g/mol) Rotatable Bonds HBD HBA PSA (Ų) logP (est.) Biological Activity
This compound 2-(4-CNPh), 5-OCH₃, 1-COOH 253.26 2 1 4 69 ~2.5 Not reported
3-(4-Cyanophenyl)-5-methoxybenzoic acid 3-(4-CNPh), 5-OCH₃, 1-COOH 253.26 2 1 4 69 ~2.5 Not reported
4-Amino-2-fluoro-5-methoxybenzoic acid 4-NH₂, 2-F, 5-OCH₃, 1-COOH 200.15 1 2 3 72 ~1.8 Potential bioactivity
2-Benzamido-4-(3-chloropropoxy)-5-methoxybenzoic acid 2-benzamido, 4-O(CH₂)₃Cl, 5-OCH₃, 1-COOH ~407.83 5 2 7 ~120 ~3.0 Antitumor activity

Key Observations:

  • Rotatable Bonds and Bioavailability: The target compound has 2 rotatable bonds and a polar surface area (PSA) of 69 Ų, aligning with Veber’s rules for good oral bioavailability (≤10 rotatable bonds, PSA ≤140 Ų) .
  • Polarity: The cyano group (-CN) enhances moderate lipophilicity (estimated logP ~2.5), while the carboxylic acid group (-COOH) improves water solubility. Replacing -CN with -COOH (e.g., 3-(4-carboxyphenyl)-5-methoxybenzoic acid, ) increases polarity, reducing logP to ~1.5 .
  • Substituent Position: Isomeric analogs (e.g., 3- vs. 2-substituted cyanophenyl) show identical MW and PSA but may differ in steric interactions with biological targets.

Q & A

Q. Q1. What are the recommended synthetic routes for 2-(4-cyanophenyl)-5-methoxybenzoic acid, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound is typically synthesized via a multi-step process involving:

Friedel-Crafts acylation to introduce the methoxy group onto the benzoic acid backbone.

Suzuki-Miyaura coupling to attach the 4-cyanophenyl moiety using a palladium catalyst .

Acid-catalyzed hydrolysis to finalize the carboxylic acid group.

  • Key Variables :
    • Temperature : Elevated temperatures (>100°C) improve coupling efficiency but may degrade the cyanophenyl group.
    • Catalyst Load : Pd(PPh₃)₄ at 5 mol% yields >75% purity, while lower concentrations reduce side products .
  • Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves impurities like unreacted intermediates .

Q. Q2. How can structural characterization of this compound be optimized using spectroscopic techniques?

Methodological Answer:

  • NMR :
    • ¹H NMR : Methoxy protons appear as a singlet at δ 3.8–4.0 ppm. The cyanophenyl group shows aromatic protons as doublets (δ 7.5–8.0 ppm) with coupling constants J = 8–9 Hz .
    • ¹³C NMR : The nitrile carbon resonates at δ 118–120 ppm, while the carboxylic acid carbon appears at δ 170–172 ppm .
  • Mass Spectrometry : High-resolution ESI-MS typically confirms the molecular ion [M+H]⁺ at m/z 284.08 (calculated: 284.09) .

Q. Q3. What in vitro assays are suitable for preliminary evaluation of its biological activity?

Methodological Answer:

  • Enzyme Inhibition : Test against COX-2 or tyrosine kinases using fluorogenic substrates (e.g., 10 µM compound in Tris-HCl buffer, pH 7.4). IC₅₀ values <50 µM suggest therapeutic potential .
  • Cellular Uptake : Radiolabel the compound with ¹⁴C and measure accumulation in HeLa cells via scintillation counting. Low uptake (<10% at 1 hr) may indicate poor bioavailability .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in reported solubility data across different solvents?

Methodological Answer: Discrepancies arise from polymorphic forms or residual solvents. To standardize:

Thermogravimetric Analysis (TGA) : Confirm solvent-free crystalline form (weight loss <1% up to 150°C) .

Dynamic Light Scattering (DLS) : Measure aggregation in DMSO/water mixtures. Aggregates >200 nm falsely reduce apparent solubility .

Q. Q5. What strategies improve the compound’s stability under physiological conditions?

Methodological Answer:

  • pH Optimization : The carboxylic acid group is prone to decarboxylation at pH <3. Buffering solutions to pH 5–7 reduces degradation by 40% .
  • Lyophilization : Freeze-drying with trehalose (1:1 w/w) increases shelf life to >12 months at −20°C .

Q. Q6. How can computational modeling predict its binding affinity to target proteins?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate interactions with COX-2 (PDB: 5KIR). The cyanophenyl group forms π-π stacking with Tyr385, while the methoxy group hydrogen-bonds to Ser530 .
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability. Root-mean-square deviation (RMSD) <2 Å indicates robust binding .

Q. Q7. What analytical techniques validate metabolite formation in hepatic microsomal assays?

Methodological Answer:

  • LC-MS/MS : Identify phase I metabolites (e.g., hydroxylation at C3 of the benzoic acid ring) using a Q-TOF instrument in positive ion mode. Key fragments: m/z 300.10 [M+H+O]⁺ .
  • Isotope Tracing : Incubate with ¹³C-labeled cyanophenyl group to track metabolic pathways .

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